

1-Phenylethylamine hydrochloride molecular weight and formula

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Compound of Interest

Compound Name: *1-Phenylethylamine hydrochloride*

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Technical Guide: 1-Phenylethylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Phenylethylamine Hydrochloride**, a key intermediate in the synthesis of various pharmaceuticals and a valuable resolving agent in asymmetric synthesis. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and characterization, and illustrates the synthetic pathway.

Core Properties and Data

1-Phenylethylamine hydrochloride is the salt formed from the neutralization of the primary amine 1-phenylethylamine with hydrochloric acid. The free base is a chiral compound, existing as two stable enantiomers, (R)-1-phenylethylamine and (S)-1-phenylethylamine. The hydrochloride salt is often the preferred form for handling and storage due to its increased stability and solid nature.

Quantitative Data Summary

Property	Value	Citations
Molecular Formula	C ₈ H ₁₂ ClN or C ₈ H ₁₁ N • HCl	[1] [2] [3]
Molecular Weight	157.64 g/mol	[2] [4]
Exact Mass	157.0658271 Da	[2] [4]
CAS Number	13437-79-1	[1] [2] [3]
Form	Solid	[3]
Purity	≥98% (typical)	[3]
Storage Temperature	-20°C	[3]
Stability	≥ 4 years	[3]

Solubility Profile

Solvent	Solubility	Citations
Methanol	Soluble	[3]
Chloroform	Soluble	[3]
Acetonitrile	Slightly soluble	[3]

Synthesis and Characterization

The most common laboratory-scale synthesis of 1-phenylethylamine is the reductive amination of acetophenone.[\[5\]](#) The resulting amine is then converted to its hydrochloride salt.

Experimental Protocol: Synthesis via Leuckart Reaction

The Leuckart reaction provides a direct method for the reductive amination of ketones using ammonium formate or formamide.[\[2\]](#)[\[6\]](#)

Materials:

- Acetophenone (1.25 moles)

- Ammonium formate (4 moles)
- Benzene
- Concentrated Hydrochloric Acid
- Sodium Hydroxide (solid)
- Porous plate chips

Procedure:

- Reaction Setup: In a 500-cc modified Claisen flask, combine 150 g (1.25 moles) of acetophenone and 250 g (4 moles) of ammonium formate with a few porous plate chips.[\[2\]](#)
- Heating: Heat the mixture. The reaction will become homogeneous at approximately 150–155°C and proceed with moderate foaming. Continue heating until the temperature reaches 185°C, which typically takes about three hours.[\[2\]](#) During this time, water, unreacted acetophenone, and ammonium carbonate will distill off.
- Recycle and Reflux: Stop heating at 185°C. Separate the upper layer of acetophenone from the distillate and return it to the reaction flask. Heat the mixture again for three hours at 180–185°C.[\[2\]](#)
- Workup - Part 1 (Amide Formation): Cool the reaction mixture and transfer it to a separatory funnel. Wash with 150-200 cc of water to remove excess ammonium formate and formamide. The crude α -phenylethylformamide will separate. Extract the aqueous layer with two 30-cc portions of benzene and combine these extracts with the crude amide.[\[2\]](#)
- Hydrolysis: To the combined crude product and benzene extracts, add 150 cc of concentrated hydrochloric acid. Heat the mixture cautiously to distill off the benzene, then boil gently for 40-50 minutes to hydrolyze the formamide to the amine.[\[2\]](#)
- Workup - Part 2 (Amine Isolation): After cooling, extract the acidic solution with 50 cc of benzene, followed by three or four 25-cc portions to remove any remaining acetophenone or other neutral impurities.[\[2\]](#)

- Basification and Extraction: Transfer the aqueous acid solution to a 1-liter round-bottomed flask. Slowly add a solution of 125 g of sodium hydroxide in 250 cc of water. The free amine will separate.[2]
- Final Purification: The free amine can be purified by steam distillation.[2]
- Hydrochloride Salt Formation: To form the hydrochloride salt, the purified 1-phenylethylamine is dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of hydrogen chloride in the same solvent until precipitation is complete. The resulting solid is collected by filtration and dried.

Experimental Protocol: Characterization

The identity and purity of the synthesized **1-phenylethylamine hydrochloride** should be confirmed using standard analytical techniques.

Methods:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to confirm the chemical structure of the compound.[7]
- Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic peaks for the amine salt and the aromatic ring.[7]
- Mass Spectrometry (MS): MS and high-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight and elemental composition.[7]
- Melting Point Determination: The melting point of the purified product can be compared to literature values as an indicator of purity.
- Chiral High-Performance Liquid Chromatography (HPLC): For enantiomerically enriched samples, chiral HPLC can be used to determine the enantiomeric excess.[7]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of **1-phenylethylamine hydrochloride** from acetophenone via the Leuckart reaction.



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Caption: Synthesis workflow for **1-Phenylethylamine Hydrochloride**.

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